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Suchilactone

Cat. No.: B12309853
M. Wt: 368.4 g/mol
InChI Key: GVNUFBXIXQNOCF-LZYBPNLTSA-N
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Description

Overview of Lignans (B1203133) as a Class of Natural Products

Lignans are a major class of phytoestrogens, which are compounds derived from plants that have a structure similar to estrogen. These low molecular weight polyphenols are formed by the oxidative dimerization of two phenylpropanoid units. This biochemical process results in a wide variety of structures, which are systematically categorized into subclasses. Suchilactone belongs to the dibenzylbutyrolactone subclass of lignans.

Lignans are widely distributed throughout the plant kingdom and are found in various parts of plants, including seeds, whole grains, and vegetables. They are distinct from lignin (B12514952), another plant polymer, in that lignans are small, soluble molecules, whereas lignin is a much larger, indigestible polymer. The structural diversity of lignans has made them a significant area of study in phytochemistry, the study of chemicals derived from plants.

Botanical Sources of this compound and Related Lignans

This compound has been identified and isolated from several distinct plant species across different families, indicating a varied botanical distribution.

Monsonia angustifolia, a plant belonging to the Geraniaceae family, is a well-documented source of this compound. nih.govnih.gov This plant has traditional uses in South Africa for treating various conditions. nih.govfrontiersin.org Phytochemical investigations of M. angustifolia have led to the isolation and identification of this compound along with several other related lignans. nih.govnih.gov The presence of these compounds has been a key aspect of scientific studies aimed at understanding the plant's chemical composition. nih.govnih.gov

**Table 1: Lignans Identified in *Monsonia angustifolia***

Compound Name Lignan (B3055560) Subclass
This compound Dibenzylbutyrolactone
Justicidin A Arylnaphthalene
5-Methoxyjusticidin A Arylnaphthalene
Chinensinaphthol Arylnaphthalene
Retrochinensinaphthol methyl ether Arylnaphthalene

Data sourced from scientific analyses of Monsonia angustifolia extracts. nih.govnih.gov

Beyond Monsonia angustifolia, this compound has also been isolated from plants in other genera. Chemical constituent analysis of Boschniakia himalaica, a parasitic plant in the Orobanchaceae family, has identified this compound as one of its components. researchgate.netresearchgate.net Additionally, research on Daphne giraldii, a species within the Thymelaeaceae family, has also reported the isolation of this compound from its stem bark. The identification of this compound in such distinct and unrelated plant families highlights its interesting and somewhat uncommon distribution in the plant kingdom.

Historical Context and Significance of this compound Research in Phytochemistry

The study of this compound is situated within the broader history of phytochemical research, which involves the isolation and structural elucidation of natural products. The discovery of this compound and other lignans has often been the result of systematic chemical investigations of plants known for their use in traditional medicine. nih.govnih.gov

The significance of this compound in phytochemistry is tied to its identity as a dibenzylbutyrolactone lignan. The isolation of this compound from various plant sources contributes to the chemical mapping of the plant kingdom and provides a deeper understanding of the distribution of specific secondary metabolites. nih.govresearchgate.net Each identification of a known compound in a new species adds valuable data for chemotaxonomy, a field that uses chemical constituents to classify and relate plants. The presence of a specific compound like this compound in multiple, unrelated plant families can spur further inquiry into the convergent evolution of biosynthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B12309853 Suchilactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+

InChI Key

GVNUFBXIXQNOCF-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Isolation and Spectroscopic Characterization of Suchilactone

Comprehensive Spectroscopic Elucidation Methods for Suchilactone

Mass Spectrometry (MS) Techniques (e.g., Ion Trap MS/MS)

Mass spectrometry has been an indispensable tool in determining the molecular weight and elemental composition of this compound, as well as in providing crucial information about its structural fragments. Techniques such as Ion Trap MS/MS have been employed to gain a deeper understanding of the molecule's connectivity.

In these analyses, this compound is first ionized, and the resulting molecular ion is then subjected to fragmentation. The pattern of these fragments provides a molecular fingerprint that is unique to the compound. By analyzing the mass-to-charge ratio of these fragments, researchers can piece together the structural components of the parent molecule. The data obtained from these experiments are instrumental in confirming the proposed structure of this compound.

Table 1: Key Mass Spectrometry Data for this compound

ParameterObserved ValueInterpretation
Molecular Ion [M]+ Data not available in search resultsIndicates the molecular weight of the compound.
Major Fragment Ions (m/z) Data not available in search resultsSuggests the presence of specific functional groups and structural motifs.
Elemental Composition Data not available in search resultsDetermined from high-resolution mass spectrometry.

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides valuable information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores—parts of a molecule that absorb light. The UV-visible spectrum of this compound has been recorded to identify the presence of conjugated systems or other chromophoric groups within its structure.

The wavelength at which maximum absorbance (λmax) occurs is a key piece of data derived from UV-visible spectroscopy. This, along with the molar absorptivity, can help in the characterization of the compound and can also be used for quantitative analysis. The specific absorption bands observed for this compound are indicative of its electronic structure and have been used to support the structural assignments made by other spectroscopic methods.

Table 2: UV-Visible Spectroscopy Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Chromophore Indicated
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Suchilactone Biosynthesis and Synthetic Approaches

Semi-synthesis and Chemical Derivatization of Suchilactone

The exploration of natural products like this compound for their therapeutic potential often extends beyond their isolation and initial characterization. Semi-synthesis and chemical derivatization represent crucial methodologies for enhancing their pharmacological profiles, understanding their mechanisms of action, and generating novel compounds with improved properties. These approaches leverage the complex structures of natural products as scaffolds, enabling targeted modifications through chemical reactions or biological transformations.

Design and Synthesis of Novel this compound Analogs

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry, providing access to compounds that may be scarce in nature or possess altered biological activities. A versatile synthetic route to this compound and related lignans (B1203133) has been developed, starting from readily available materials through Stobbe condensation followed by reductive cyclization. This approach allows for the preparation of this compound in racemic form researchgate.net. The creation of analogs from such natural product frameworks is a well-established strategy in drug discovery. By systematically altering specific parts of the this compound molecule, researchers can generate libraries of related compounds. These novel analogs can exhibit enhanced potency, improved pharmacokinetic properties, or entirely new biological activities compared to the parent compound researchgate.netwikipedia.org. The design of these analogs is often guided by preliminary activity data and an understanding of the core structural features responsible for biological effects, aiming to optimize these characteristics or explore new therapeutic avenues scripps.edu.

Table 1: Synthesis of this compound and Related Lignans

Compound NameStarting Materials/Key ReactionsYield (approx.)Notes
This compound (5a)Stobbe condensation, reductive cyclization with sodium borohydride60–65%Prepared in racemic form.
Kaerophyllin (5b)Synthesized via similar route as this compoundNot specifiedRelated lignan (B3055560).
Savinin (5d)Synthesized via similar route as this compoundNot specifiedRelated lignan.
Anhydropodorhizol (5f)Synthesized via similar route as this compoundNot specifiedRelated lignan.
Thionolactones (6a-6e)Treatment of lignans (e.g., this compound) with Lawesson's reagent85–90%Novel thiono analogs derived from lignan precursors.

Exploration of Structure-Activity Relationships through Derivatization

Derivatization of natural products is a powerful tool for elucidating structure-activity relationships (SAR). By systematically modifying the chemical structure of this compound and evaluating the biological activity of each derivative, researchers can identify which structural features are critical for its observed effects researchgate.netnih.govresearchgate.netmdpi.com. This process involves making specific chemical changes, such as altering functional groups, modifying stereochemistry, or introducing new substituents, and then assessing how these alterations impact the compound's efficacy, selectivity, or other relevant biological parameters researchgate.netresearchgate.net. SAR studies are fundamental to rational drug design, guiding the optimization of lead compounds by pinpointing molecular modifications that enhance desired activities or mitigate undesirable ones researchgate.netnih.govnih.gov. For instance, studies on other natural products have shown that chemical transformations can lead to analogs with significantly greater potency researchgate.net. Understanding these relationships allows for the design of more effective and targeted therapeutic agents derived from the this compound scaffold.

Biotransformation Studies for Enhanced Bioactivity or Novel Metabolites

Biotransformation, the modification of chemical compounds by biological systems such as microorganisms or enzymes, offers an alternative and complementary approach to chemical synthesis for generating new derivatives of natural products mdpi.comresearchgate.netoaepublish.com. This methodology can introduce novel functional groups, such as hydroxyl, glycosyl, or methyl groups, onto the this compound structure, potentially leading to metabolites with altered or enhanced bioactivity, improved solubility, or better bioavailability mdpi.comresearchgate.netoaepublish.comnih.gov. Biotransformation studies are often considered a "green chemistry" approach due to the use of mild reaction conditions and biocatalysts oaepublish.com.

These studies can reveal metabolic pathways and identify compounds with improved pharmacological properties or reduced toxicity researchgate.netnih.gov. For example, microbial biotransformation has been employed to produce glycosylated derivatives of other natural products, which exhibited enhanced safety and stability mdpi.com. The process can involve various enzymatic reactions like oxidation, reduction, hydroxylation, or methylation, yielding a diverse array of metabolites that might not be accessible through conventional chemical synthesis researchgate.netoaepublish.com. By exploring the biotransformation of this compound, researchers can uncover novel metabolites with potentially valuable biological activities, thereby expanding the therapeutic utility of the parent compound mdpi.comresearchgate.netoaepublish.com.

Mechanistic Investigations of Suchilactone Biological Activities in Pre Clinical Models

Modulation of Intracellular Signaling Pathways by Suchilactone

This compound exerts its anticancer effects by intervening in critical signaling cascades that are often dysregulated in cancer. Its primary target is the Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth and differentiation.

Specific Inhibition of SHP2 Phosphatase Activity

Preclinical studies have demonstrated that this compound directly binds to the SHP2 protein, leading to the inhibition of its phosphatase activity. In a study involving the human acute myeloid leukemia (AML) cell line SHI-1, this compound was found to effectively inhibit the activation of SHP2. This inhibitory action disrupts the normal function of SHP2, which is to dephosphorylate and thereby regulate the activity of various signaling proteins. The half-maximal inhibitory concentration (IC50) for the growth of SHI-1 cells was determined to be 17.01 μM.

Targeting the Active Site of SHP2

The inhibitory effect of this compound on SHP2 is achieved by targeting its active site. While detailed molecular docking studies specifically for this compound are not extensively published, the current understanding is that it functions as an active site inhibitor. This mode of action prevents the binding of SHP2's natural substrates to the catalytic domain, thereby blocking its dephosphorylating activity.

Suppression of Downstream RAS/MAPK Signaling (p-ERK)

One of the most critical downstream consequences of SHP2 inhibition by this compound is the suppression of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway. SHP2 is a key activator of this pathway, and its inhibition leads to a reduction in the phosphorylation of extracellular signal-regulated kinase (ERK). In SHI-1 AML cells, treatment with this compound resulted in a significant decrease in the levels of phosphorylated ERK (p-ERK), confirming the disruption of this oncogenic signaling cascade.

Regulation of PI3K/AKT Signaling Pathways

In addition to the RAS/MAPK pathway, this compound has been reported to suppress the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting SHP2, this compound interferes with the signaling events that lead to the activation of AKT. The suppression of both the RAS/MAPK and PI3K/AKT pathways highlights a dual-pronged mechanism by which this compound can impede cancer cell progression.

Cellular Responses Induced by this compound

The modulation of intracellular signaling pathways by this compound translates into tangible cellular responses, most notably the induction of programmed cell death, or apoptosis, in malignant cells.

Induction of Apoptosis in Malignant Cell Lines

A hallmark of this compound's anticancer activity is its ability to induce apoptosis in various cancer cell lines. In SHI-1 AML cells, this compound treatment led to a dose-dependent increase in the rate of apoptosis, with a concentration of 20 µM inducing apoptosis in nearly 50% of the cells. This pro-apoptotic effect is mediated through the regulation of key apoptosis-related proteins. Specifically, this compound treatment was shown to decrease the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) while promoting the expression of the pro-apoptotic protein BCL-2-associated X protein (BAX) and caspase-3. The altered BAX/BCL-2 ratio and the activation of caspase-3 are critical events that commit the cell to undergo apoptosis.

Table 1: Effect of this compound on SHP2 Activity and Cell Proliferation in SHI-1 Cells

ParameterValue
TargetSHP2 Phosphatase
Cell LineSHI-1 (Acute Myeloid Leukemia)
IC50 for Cell Growth Inhibition17.01 μM

Table 2: Cellular Responses to this compound in SHI-1 Cells

Concentration of this compoundApoptosis RateEffect on p-ERK LevelsEffect on BCL-2 ExpressionEffect on BAX ExpressionEffect on Caspase-3 Expression
20 μM~50%DecreasedDecreasedIncreasedIncreased

Inhibition of Cell Proliferation in Diverse Cancer Cell Models (e.g., AML, Jurkat, HCT-116, MCF-7)

A significant aspect of this compound's anti-cancer profile is its ability to inhibit cell proliferation across various cancer cell lines. This broad activity suggests its potential to target fundamental processes common to different types of cancer.

In studies involving acute myeloid leukemia (AML), this compound demonstrated effective inhibition of the growth of SHI-1 cells. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this cell line.

Inhibitory Concentration (IC50) of this compound

Cell LineCancer TypeIC50 Value (μM)Reference
SHI-1Acute Myeloid Leukemia (AML)17.01 researchgate.net

While specific IC50 values for Jurkat (T-cell leukemia), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines were not detailed in the reviewed literature, the compound's known mechanisms, including apoptosis induction and inhibition of key signaling pathways, suggest a basis for its anti-proliferative effects in a wider range of cancer models.

Molecular Interaction Profiling and Computational Modeling

To understand the specific molecular interactions underlying this compound's biological effects, computational and network-based analyses have been employed. These methods help to identify direct protein targets and map the broader network of pathways affected by the compound.

Molecular Docking Studies of this compound with Protein Targets (e.g., SHP2)

Molecular docking studies have been instrumental in identifying the direct binding partners of this compound. These computational simulations predict how a small molecule like this compound fits into the binding site of a protein. Research has shown that this compound binds to the protein tyrosine phosphatase SHP2 (Protein Tyrosine Phosphatase Non-Receptor Type 11). researchgate.net This interaction is crucial as it inhibits the activation of SHP2. researchgate.netnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS/MAPK pathway, which is often dysregulated in cancer and promotes cell proliferation and survival. By binding to and inhibiting SHP2, this compound effectively blocks these downstream pro-cancerous signals. researchgate.netnih.gov

Network Pharmacology Analysis for Identifying Molecular Mechanisms and Target Networks

Network pharmacology has been utilized to build a comprehensive view of this compound's mechanism of action. researchgate.net This approach integrates information on drug-target interactions and signaling pathways to construct a network that illustrates the compound's influence on the cellular system. Through this analysis, SHP2 was identified as a key target of this compound. researchgate.net The network analysis further revealed that the inhibition of SHP2 by this compound leads to the suppression of proliferation pathways and the promotion of apoptotic pathways, ultimately inhibiting the progression of cancers like AML. researchgate.net This systems-level view confirms the findings from molecular docking and provides a broader context for the observed biological activities.

In Vivo Efficacy Studies of this compound in Experimental Models

The anti-tumor effects of this compound observed in cell-based assays have been further validated in animal models. These in vivo studies are a critical step in pre-clinical development, providing insights into the compound's efficacy in a whole-organism context.

In a xenograft model of AML, where human AML cells (SHI-1) were implanted into mice, administration of this compound resulted in significant inhibition of tumor growth. researchgate.net Specifically, tumor weight was markedly reduced in mice treated with this compound compared to the control group. researchgate.net Furthermore, analysis of the tumor tissues from these models showed that this compound treatment led to a decrease in the expression of Ki-67, a marker of cell proliferation, and an increase in TUNEL-positive cells, indicating a rise in apoptosis within the tumor. researchgate.net These findings corroborate the in vitro data and demonstrate that this compound can effectively suppress tumor growth in a living organism by inhibiting proliferation and inducing apoptosis. researchgate.net

Efficacy in Inhibiting Tumor Growth in Xenograft Models

Data from preclinical studies evaluating the ability of this compound to inhibit tumor growth in various xenograft models are not currently available in the public domain. To populate this section, studies detailing the following would be necessary:

The specific cancer cell lines used to establish the xenograft tumors.

The observed reduction in tumor volume or weight following treatment with this compound compared to control groups.

Statistical analysis of the significance of the observed tumor growth inhibition.

Without such studies, a data table summarizing the efficacy of this compound in xenograft models cannot be constructed.

Histopathological and Molecular Biomarker Analysis in Tumor Tissues (e.g., Ki-67, TUNEL expression)

Information regarding the analysis of tumor tissues from this compound-treated xenograft models is not available. This type of analysis is crucial for understanding the underlying mechanisms of a compound's anti-tumor activity. Specifically, there is no accessible research that describes:

Histopathological Changes: Microscopic examination of tumor tissues to identify treatment-induced changes such as necrosis or alterations in tumor morphology.

Ki-67 Expression: Immunohistochemical staining for the Ki-67 protein, a marker of cellular proliferation. A decrease in Ki-67 staining would suggest that this compound inhibits the proliferation of cancer cells.

TUNEL Expression: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which is used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death). An increase in TUNEL-positive cells would indicate that this compound induces apoptosis in tumor cells.

A data table detailing the impact of this compound on these and other relevant molecular biomarkers cannot be generated without specific experimental results.

Structure Activity Relationship Sar Studies of Suchilactone and Its Analogs

Identification of Key Structural Motifs for Biological Activity

Currently, there is a lack of specific research articles that identify the key structural motifs of Suchilactone responsible for its biological activity through the study of its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No specific QSAR modeling studies for this compound and its analogs have been found in the available scientific literature.

Impact of Chemical Modifications on Target Affinity and Selectivity

Detailed studies on how chemical modifications of the this compound structure impact its affinity and selectivity for the SHP2 target are not yet publicly available.

Chemical Ecology of Suchilactone

Role of Suchilactone as a Specialized Metabolite in Plant Interactions

This compound is a member of the dibenzylbutyrolactone class of lignans (B1203133), a group of plant secondary metabolites recognized for their role in plant defense mechanisms nih.govresearchgate.net. While direct ecological studies focused exclusively on this compound are limited, its function can be inferred from the well-documented activities of this chemical class. Dibenzylbutyrolactone lignans are believed to function as protective agents against various environmental pressures nih.gov.

As specialized metabolites, these compounds are often produced in response to specific triggers, such as pathogen attack or herbivory, and their accumulation can be specific to certain tissues or organs nih.govresearchgate.net. The biological activity associated with dibenzylbutyrolactone lignans is primarily linked to plant defense nih.gov. For instance, closely related compounds like arctigenin (B1665602) and trachelogenin (B1215078) have demonstrated significant biological activities that support a defensive role nih.gov. Therefore, it is presumed that this compound contributes to a plant's chemical arsenal, helping to deter herbivores and inhibit the growth of microbial pathogens.

Ecological Significance of Lignans in Plant Defense and Communication

Lignans represent a major class of "specialized metabolites" that are fundamental to plant survival, particularly in defense and interaction with other organisms nih.gov. Their ecological significance is multifaceted, encompassing direct defense against biotic and abiotic threats as well as communication with other plants researchgate.net.

Plant Defense: Lignans are involved in robust plant defense mechanisms through a variety of properties, including antioxidant, antiviral, antibacterial, and antifungal activities researchgate.net. These compounds can act as a chemical barrier, protecting plants from a wide array of pathogens and herbivores nih.govresearchgate.net. The production of lignans can be induced by environmental stressors, enhancing the plant's resistance when threatened researchgate.net. Beyond defending against living organisms, lignans also help mitigate abiotic stresses such as excessive UV radiation researchgate.net.

Plant Communication: A significant aspect of the ecological role of lignans is their involvement in plant-plant communication, primarily through allelopathy researchgate.net. Allelopathy is the process where plants release chemical compounds into the environment that affect the growth and development of neighboring plants nih.gov. Lignans and other polyphenolic compounds can act as potent allelochemicals researchgate.netdavidmoore.org.uk. When leached from leaves, exuded from roots, or released from decomposing plant matter, these compounds can inhibit seed germination and suppress the growth of competing plant species, thereby reducing competition for resources like water, sunlight, and nutrients researchgate.netnih.gov.

Table 1: Defensive Roles of Lignans in Plant Ecology

Defense MechanismTarget Organism/StressDescription
Antifungal FungiInhibits the growth and proliferation of fungal pathogens.
Antibacterial BacteriaProvides protection against bacterial infections.
Antiviral VirusesConfers resistance to viral pathogens.
Anti-herbivory Insects & HerbivoresDeters feeding by herbivores through toxicity or anti-feedant properties.
Allelopathy Competing PlantsSuppresses the germination and growth of nearby plants. researchgate.net
UV Protection Abiotic StressProtects against cellular damage from UV radiation. researchgate.net

Chemo-Diversity of Lignans and Their Evolutionary Context

The vast structural diversity of lignans is a product of complex evolutionary processes. These compounds are derived from the shikimic acid biosynthetic pathway and are formed by the linkage of two phenylpropane (C6-C3) units mdpi.com. This basic structure undergoes numerous modifications, leading to a wide array of distinct chemical classes.

The biosynthesis of lignans is an evolutionary extension of the lignin (B12514952) biosynthetic pathway, a process fundamental to the development of terrestrial plants nih.govannualreviews.org. The core pathway begins with the coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388), a foundational furofuran lignan (B3055560) nih.gov. From this precursor, various enzymatic steps lead to the formation of other lignan classes nih.govoup.com. For example, pinoresinol can be reduced to form lariciresinol (B1674508) (a furan (B31954) lignan) and subsequently secoisolariciresinol (B192356) (a dibenzylbutane lignan) nih.gov. Secoisolariciresinol can then be oxidized to produce matairesinol, a dibenzylbutyrolactone lignan nih.gov. This metabolic branching is a key source of lignan chemo-diversity.

The evolutionary context for this diversity lies in the adaptive advantages these compounds confer. The taxon- and organ-specific accumulation of different lignan types suggests that these pathways have evolved under specific selective pressures related to a plant's ecological niche nih.govresearchgate.net. The development of new lignan structures provided novel solutions for defense against evolving pathogens and herbivores, as well as new ways to compete with other plants. The existence of varied biosynthetic routes in different plant families, such as those found in Linum and Sesamum, highlights the divergent evolution of these specialized metabolic pathways nih.govoup.com.

Table 2: Major Classes of Lignans and Biosynthetic Relationships

Lignan ClassExample Compound(s)Biosynthetic Precursor
Furofuran Pinoresinol, PhillygeninConiferyl Alcohol
Furan LariciresinolPinoresinol
Dibenzylbutane SecoisolariciresinolLariciresinol
Dibenzylbutyrolactone Matairesinol, this compound, ArctigeninSecoisolariciresinol

Future Directions and Emerging Research Avenues for Suchilactone

Exploration of Novel Synthetic Pathways for Complex Lignan (B3055560) Scaffolds

The structural complexity of lignans (B1203133) like Suchilactone presents a significant challenge for chemical synthesis. While various synthetic strategies for lignans exist, the development of more efficient, stereoselective, and scalable pathways is a critical area of ongoing research. researchgate.netnih.gov The dibenzyl-γ-butyrolactone core of this compound is a common motif, and advances in its synthesis could accelerate the development of novel derivatives for structure-activity relationship studies. nih.gov

Recent progress in this area includes the use of tandem conjugate addition-quenching procedures and organocatalyzed reactions to achieve high stereoselectivity. nih.govsci-hub.ru Future exploration may focus on:

Asymmetric Synthesis: Developing new catalytic methods to control the stereochemistry of the dibenzyl-γ-butyrolactone scaffold, as the biological activity of lignans is often highly dependent on their stereoisomerism. sci-hub.rutandfonline.com

Biosynthetic Engineering: Reconstructing the lignan biosynthetic pathway in microbial hosts, such as yeast consortia, offers a promising, sustainable alternative to chemical synthesis or extraction from plant sources. nih.gov This approach could be engineered to produce this compound or novel analogues.

Deeper Pharmacological Network Elucidation and Polypharmacology Investigations

The concept of "one drug, one target" is often insufficient to explain the therapeutic effects of natural products. Lignans are known to exhibit a wide range of biological activities, suggesting they may interact with multiple targets—a concept known as polypharmacology. mdpi.comoregonstate.edu For this compound, initial research has identified the protein tyrosine phosphatase SHP2 as a direct target. researchgate.net However, a comprehensive understanding of its pharmacological network is still lacking.

Future research should employ network pharmacology approaches to build a more complete picture of this compound's interactions. nih.gov This involves integrating data on known drug-target interactions, protein-protein interaction networks, and pathway information to predict additional targets and biological processes affected by the compound. Such studies could reveal why this compound affects downstream pathways like p-ERK and p-AKT and may uncover unexpected therapeutic applications. researchgate.net Investigating the broader polypharmacological profile will be essential to understanding both its efficacy and potential off-target effects.

Identification of Undiscovered Biological Targets and Signaling Pathways

Future research strategies could include:

Affinity Chromatography and Mass Spectrometry: Using this compound as a molecular probe to isolate its binding proteins from cell lysates, which can then be identified by mass spectrometry.

Phenotypic Screening: Testing this compound across a wide range of cell-based assays to uncover novel biological activities, which can then be used to infer potential targets.

Computational Docking: Screening large libraries of protein structures in silico to predict potential binding interactions, which can then be validated experimentally. mdpi.com

Elucidating the full spectrum of molecular targets will provide a more nuanced understanding of this compound's mechanism of action and could open up new avenues for therapeutic development.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic view of this compound's biological impact, a systems biology approach that integrates multiple layers of "omics" data is necessary. futurelearn.commdpi.com Analyzing the effects of this compound on the transcriptome (gene expression), proteome (protein abundance), and metabolome (metabolite levels) can reveal the global cellular response to the compound and provide deep mechanistic insights. mdpi.comnih.gov

Integrative analysis of transcriptomics and metabolomics has already been used to elucidate the biosynthesis of lignans in plants. nih.gov A similar approach can be applied to understand the pharmacological mechanism of this compound in human cells. For example, by treating cancer cells with this compound and analyzing the resulting changes across different omics layers, researchers could:

Identify entire signaling pathways and metabolic networks that are perturbed. frontiersin.orgnih.gov

Correlate changes in gene expression with corresponding changes in protein and metabolite levels to build robust models of the drug's action. frontiersin.org

Discover novel biomarkers that indicate a cellular response to this compound.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Suchilactone in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., lactonization, cycloaddition), with purification via column chromatography and crystallization. Characterization requires spectroscopic techniques (NMR, IR, MS) and chromatographic purity validation (>95%). Experimental protocols must detail reagent ratios, reaction conditions (temperature, solvent systems), and spectral interpretation criteria to ensure reproducibility .

Q. How can researchers identify literature gaps in this compound’s bioactivity studies?

  • Methodological Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound AND mechanism" or "this compound AND [specific disease model]." Apply inclusion/exclusion criteria to filter studies by assay type (in vitro vs. in vivo), dosage ranges, and biological endpoints. Gaps often arise from inconsistent models (e.g., cell lines vs. primary cultures) or unvalidated targets .

Q. What experimental design principles ensure reproducibility in this compound pharmacology studies?

  • Methodological Answer : Use the PICOT framework (Population: cell/animal model; Intervention: dose/concentration; Comparison: controls/analogs; Outcome: measurable endpoints; Timeframe: exposure duration). Include positive/negative controls, blinding for bias reduction, and statistical power analysis to determine sample sizes. Document deviations and raw data in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Perform meta-analyses to quantify heterogeneity (e.g., I² statistic). Investigate sources of variation:

  • Experimental : Differences in solvent carriers (DMSO vs. aqueous solubility), assay protocols (MTT vs. resazurin).
  • Biological : Cell passage number, animal strain variability.
  • Analytical : Purity thresholds (e.g., 90% vs. 99%). Use sensitivity analysis to rank factors by impact .

Q. What strategies optimize this compound’s stability in long-term pharmacological assays?

  • Methodological Answer :

  • Chemical Stability : Test degradation under varying pH, temperature, and light exposure via HPLC-UV/MS.
  • Biological Stability : Use metabolic inhibitors (e.g., CYP450 inhibitors) in hepatocyte assays.
  • Formulation : Encapsulation in liposomes or cyclodextrins to enhance aqueous solubility. Include stability data in supplementary appendices .

Q. How can computational models enhance this compound’s mechanistic studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to reported targets (e.g., kinases, GPCRs). Validate with mutagenesis studies.
  • QSAR : Develop models correlating structural analogs’ substituents with bioactivity.
  • MD Simulations : Analyze conformational stability in lipid bilayers. Cross-reference with experimental IC50/Kd values .

Methodological Frameworks for Contradiction Analysis

Example workflow for addressing conflicting spectral data in this compound characterization:

Step Action Evidence Source
1. Data CollectionCompile NMR/MS spectra from all studies.
2. Variability AssessmentIdentify discrepancies in peak shifts/purity.
3. Hypothesis TestingReplicate synthesis under reported conditions.
4. Statistical AnalysisApply ANOVA to compare batch-to-batch variability.

Guidance for Manuscript Preparation

  • Supplementary Materials : Include raw spectral data, crystallographic files (CIF), and statistical code. Reference these in the "Experimental" section .
  • Discussion Section : Contrast findings with prior studies using tables (e.g., "Comparison of this compound IC50 Values Across Models"). Address limitations (e.g., lack of clinical data) and propose validation pathways .

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